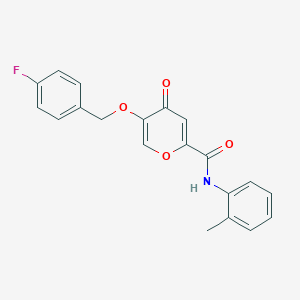
5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide, also known as FOBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. FOBP belongs to the class of pyran-2-carboxamide compounds, which have been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide is not fully understood, but it has been suggested that this compound interacts with specific proteins or enzymes in cells, leading to the activation of apoptotic pathways. This compound has also been reported to inhibit the activity of certain enzymes such as MMP-9, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines such as breast, lung, and colon cancer cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to exhibit antioxidant activity, which may contribute to its anti-cancer and anti-inflammatory effects.
实验室实验的优点和局限性
5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide is a relatively new compound, and its potential applications in drug development are still being explored. One of the advantages of this compound is its low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the synthesis of this compound is complex and requires several steps, which may limit its use in large-scale production. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its development as a drug candidate.
未来方向
There are several future directions for the research on 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide. One of the potential applications of this compound is in the development of novel anti-cancer drugs. Further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets in cancer cells. In addition, the synthesis method of this compound can be optimized to improve its yield and purity. Furthermore, the potential anti-inflammatory and antioxidant activities of this compound can be further explored. Overall, the research on this compound has the potential to lead to the development of new drugs for cancer and other diseases.
合成方法
The synthesis of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide involves the reaction between 4-fluorobenzyl bromide and 2-pyrone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with o-toluidine to form the final product, this compound. The synthesis method of this compound has been optimized by several researchers to improve the yield and purity of the compound.
科学研究应用
5-((4-fluorobenzyl)oxy)-4-oxo-N-(o-tolyl)-4H-pyran-2-carboxamide has been found to exhibit potential anti-cancer activity by inhibiting the growth of cancer cells. Several studies have reported that this compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. This compound has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. Furthermore, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
属性
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-(2-methylphenyl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c1-13-4-2-3-5-16(13)22-20(24)18-10-17(23)19(12-26-18)25-11-14-6-8-15(21)9-7-14/h2-10,12H,11H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTAWVCGLGATRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2366254.png)
![N-(3,4-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366255.png)
![4-allyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2366256.png)
![2-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2366257.png)
![(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol](/img/structure/B2366259.png)
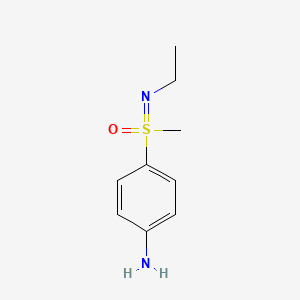

![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one](/img/structure/B2366264.png)
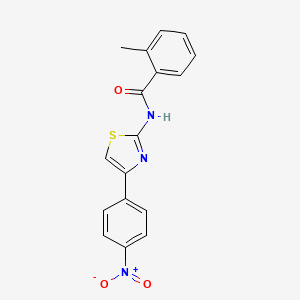
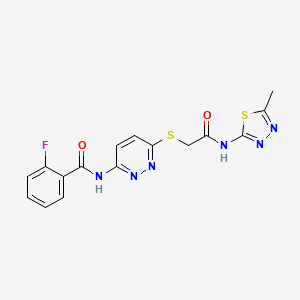
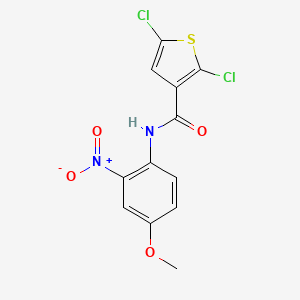
![1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2366271.png)
![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)